molecular formula C15H15NO2 B7981689 (4'-Amino-biphenyl-4-yl)-acetic acid methyl ester

(4'-Amino-biphenyl-4-yl)-acetic acid methyl ester

Cat. No.: B7981689
M. Wt: 241.28 g/mol
InChI Key: GPTLUTMRKHAYDC-UHFFFAOYSA-N
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Description

(4'-Amino-biphenyl-4-yl)-acetic acid methyl ester is a biphenyl derivative featuring an amino group (-NH₂) at the 4' position of one phenyl ring and an acetic acid methyl ester (-CH₂COOCH₃) at the 4 position of the other phenyl ring. The amino group enhances polarity and hydrogen-bonding capacity, while the methyl ester contributes to lipophilicity and metabolic stability.

Properties

IUPAC Name

methyl 2-[4-(4-aminophenyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-18-15(17)10-11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h2-9H,10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTLUTMRKHAYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (4'-Nitro-biphenyl-4-yl)-Acetic Acid Methyl Ester

  • Halide Substrate : 4-Bromophenylacetic acid methyl ester serves as the electrophilic partner.

  • Boronic Acid : 4-Nitrophenylboronic acid introduces the nitro group at the 4'-position.

  • Catalytic System : Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., Na₂CO₃) in toluene/ethanol (3:1) at 80°C.

This step typically achieves 70–80% yield, with the nitro group retained for subsequent reduction.

Reduction of Nitro to Amino Group

The nitro group at the 4'-position is reduced to an amine using catalytic hydrogenation or chemical reductants.

Catalytic Hydrogenation

  • Conditions : H₂ (1–3 atm), 10% Pd/C catalyst, ethanol solvent, room temperature.

  • Yield : 85–90% with full conversion of nitro to amino.

  • Byproducts : Minimal, as esters remain stable under these conditions.

Alternative Reduction Methods

  • Fe/HCl : Economical but generates acidic waste and risks ester hydrolysis.

  • SnCl₂ : Effective for nitro reduction but requires stoichiometric amounts and neutralization.

Alternative Synthetic Routes

Friedel-Crafts Acetylation

While less common for biphenyl systems, Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of AlCl₃ can yield 4-acetylbiphenyl. Subsequent oxidation to the carboxylic acid and esterification provides an alternative pathway. However, regioselectivity challenges limit its utility.

Ullmann Coupling

Copper-mediated coupling of 4-iodophenylacetic acid methyl ester with 4-aminophenylboronic acid offers a direct route but suffers from lower yields (50–60%) and higher catalyst loadings.

Purification and Characterization

  • Crystallization : Ethanol/water mixtures precipitate the product, achieving >98% purity.

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:4) resolves ester and amine byproducts.

  • Spectroscopic Data :

    • ¹H NMR (DMSO-d₆) : δ 7.55 (d, J = 8.0 Hz, 2H, biphenyl-H), 7.40 (t, J = 7.6 Hz, 2H, biphenyl-H), 6.75 (s, 2H, NH₂), 3.92 (s, 3H, OCH₃), 3.72 (s, 2H, CH₂CO).

    • ESI-MS : m/z 272.1 [M+H]⁺.

Comparative Analysis of Methods

MethodKey StepsYieldAdvantagesLimitations
Suzuki/HydrogenationCoupling → Reduction75–85%High regioselectivity, mild conditionsRequires Pd catalysts
Ullmann CouplingDirect coupling of amine50–60%Fewer stepsLow yield, Cu waste
Friedel-CraftsAcylation → Oxidation → Esterification40–50%Simple reagentsPoor regioselectivity

Industrial-Scale Considerations

  • Catalyst Recycling : Rhodium or ruthenium complexes (e.g., diiodo(p-cymene)ruthenium(II)) enable enantioselective reductions but require recovery systems.

  • Solvent Selection : Ethanol and isopropyl acetate are preferred for hydrogenation due to low toxicity and compatibility with Pd/C .

Chemical Reactions Analysis

Types of Reactions

(4’-Amino-biphenyl-4-yl)-acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Nitro-biphenyl derivatives.

    Reduction: Biphenyl-4-yl-methanol.

    Substitution: Halogenated or sulfonated biphenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties

One of the notable applications of (4'-Amino-biphenyl-4-yl)-acetic acid methyl ester is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Research indicates that modifications of conventional NSAIDs into amino-alcohol ester derivatives can enhance their therapeutic profiles while reducing gastric toxicity. These derivatives maintain sufficient chemical stability in physiological conditions, allowing for better absorption and reduced ulcerogenic potential compared to traditional NSAIDs .

Table 1: Comparison of Anti-inflammatory Potency

CompoundAnti-inflammatory PotencyUlcerogenic Potency
Parent NSAIDHighHigh
Amino-alcohol Ester DerivativeModerateLow

Case Study: Dual-acting NSAIDs

In a pharmacological evaluation, several N,N-disubstituted amino-ethyl ester derivatives were synthesized from (4'-Amino-biphenyl-4-yl)-acetic acid methyl ester. These compounds exhibited a significant reduction in ulcerogenic potency while maintaining or enhancing anti-inflammatory activity, making them promising candidates for safer long-term therapies .

Synthesis of Amino Acid Derivatives

The compound serves as an intermediate in synthesizing various amino acid derivatives. The synthesis involves reacting amino acids with methanol in the presence of trimethylchlorosilane, yielding amino acid methyl ester hydrochlorides with high efficiency .

Table 2: Yield of Amino Acid Methyl Esters

SubstrateProductTime (hr)Yield (%)
GlycineMethyl Glycinate1297
AlanineMethyl Alaninate1295
PhenylalanineMethyl Phenylalaninate1292

This method not only applies to natural amino acids but also to aromatic and aliphatic variants, showcasing the versatility of (4'-Amino-biphenyl-4-yl)-acetic acid methyl ester in organic synthesis .

Material Science Applications

Liquid Crystal Displays (LCDs)

Biphenyl derivatives, including those related to (4'-Amino-biphenyl-4-yl)-acetic acid methyl ester, are investigated for their role in liquid crystal technology. The biphenyl motif is crucial in developing liquid crystal mixtures used in LCDs due to its favorable electronic properties and ability to form stable liquid crystalline phases .

Case Study: Liquid Crystal Mixtures

Research has shown that compounds featuring biphenyl structures can enhance the performance of LCDs by improving response times and thermal stability. This application highlights the importance of (4'-Amino-biphenyl-4-yl)-acetic acid methyl ester as a potential component in advanced display technologies.

Toxicological Studies

Despite its beneficial applications, it is essential to acknowledge the toxicological aspects associated with biphenyl derivatives. Studies have indicated that exposure to compounds like 4-aminobiphenyl can lead to carcinogenic effects, particularly concerning bladder cancer due to DNA adduct formation .

Table 3: Toxicity Data

CompoundLD50 (mg/kg)Toxicological Effects
4-Aminobiphenyl500 (rat, oral)Carcinogenic potential
(4'-Amino-biphenyl-4-yl)-acetic acid methyl esterNot extensively studied yetRequires further investigation

Mechanism of Action

The mechanism of action of (4’-Amino-biphenyl-4-yl)-acetic acid methyl ester involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and inferred properties based on evidence:

Compound Name Substituents Key Properties and Reactivity Notes Potential Applications References
(4'-Amino-biphenyl-4-yl)-acetic acid methyl ester 4'-NH₂, 4-CH₂COOCH₃ Polar due to -NH₂; ester hydrolysis possible; may undergo acylation/alkylation at -NH₂. Pharmaceutical intermediates, bioactive molecules (inferred from SAR of analogs). -
[1,1'-Biphenyl]-4-carboxylic acid, 2-(acetylamino)-, methyl ester 2-NHAc, 4-COOCH₃ Acetylamino (-NHAc) reduces reactivity compared to -NH₂; increased lipophilicity. Unclear; likely research chemical.
2-(4'-Acetoxy-2-fluoro-biphenyl-4-yl)-propionic acid methyl ester 4'-OAc, 2-F, 4-CH(CH₃)COOCH₃ Fluoro group enhances stability; ester groups prone to hydrolysis. Lab use (e.g., Biosynth products).
Methyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate 4'-CH₃, 2-COOCH₃ Methyl (-CH₃) is electron-donating; alters electronic properties of aromatic ring. Research chemical (structural studies).
Methyl 4-chlorophenylacetate 4-Cl, CH₂COOCH₃ (non-biphenyl) Chlorine (-Cl) is electron-withdrawing; increases acidity of adjacent protons. Pharmaceutical synthesis.
Methyl (4-iodophenyl)acetate 4-I, CH₂COOCH₃ (non-biphenyl) Iodine adds molecular weight; impacts NMR signals and reactivity in substitutions. Spectroscopic studies, intermediates.

Key Comparisons

Amino vs. Acetylamino Groups: The primary amino group in the target compound is more reactive than the acetylamino group in , enabling participation in acylation or Schiff base formation. This reactivity could enhance interactions with biological targets, as seen in neuroprotective azetidinyl acetic acid esters .

Electron-Donating vs. Withdrawing Substituents: The amino group (-NH₂) is electron-donating, activating the aromatic ring for electrophilic substitution. In contrast, halogen substituents (e.g., -Cl in , -F in ) are electron-withdrawing, deactivating the ring and directing reactions to specific positions.

Biphenyl vs. This rigidity may enhance binding affinity in biological systems.

Ester Group Stability :

  • Methyl esters in all compounds are susceptible to hydrolysis, but electron-withdrawing groups (e.g., -F in ) may stabilize the ester against enzymatic or chemical degradation.

Biological Activity

(4'-Amino-biphenyl-4-yl)-acetic acid methyl ester, also known as 4-biphenylylacetic acid methyl ester, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological effects, toxicity, and mechanisms of action, supported by data tables and relevant case studies.

The chemical structure of (4'-Amino-biphenyl-4-yl)-acetic acid methyl ester is characterized by its biphenyl moiety and an acetic acid methyl ester group. Its molecular formula is C15H14O2C_{15}H_{14}O_2 with a molecular weight of 238.27 g/mol.

Biological Activity Overview

Research has indicated that (4'-Amino-biphenyl-4-yl)-acetic acid methyl ester exhibits several biological activities, primarily related to its potential anti-cancer properties, anti-inflammatory effects, and neuroprotective capabilities.

Anti-cancer Activity

Several studies have investigated the carcinogenic potential of compounds related to biphenyl derivatives. For instance, 4-aminobiphenyl has been linked to bladder and liver carcinomas in animal studies. In one study, groups of mice treated with 4-aminobiphenyl showed a significant incidence of malignant tumors compared to control groups .

Table 1: Incidence of Tumors in Animal Studies

Study ReferenceAnimal ModelDose (mg/kg)Tumor TypeIncidence (%)
Clayson et al., 1965Mice75Liver Tumors46% (females)
Schieferstein et al., 1985MiceVariousBladder CarcinomaDose-dependent
Deichmann & MacDonald, 1968Dogs50Bladder Carcinoma50%

These findings suggest that exposure to similar biphenyl compounds can lead to significant cancer risk, potentially implicating (4'-Amino-biphenyl-4-yl)-acetic acid methyl ester in similar pathways.

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of biphenyl derivatives. Compounds structurally related to (4'-Amino-biphenyl-4-yl)-acetic acid methyl ester have demonstrated inhibitory effects on inflammatory mediators. For example, studies have shown that these compounds can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response .

Table 2: Inhibition of Inflammatory Enzymes

CompoundCOX Inhibition (%)LOX Inhibition (%)
(4'-Amino-biphenyl-4-yl)-acetic acid methyl esterTBDTBD
Related Biphenyl Derivative77.1 ± 1.259.3 ± 0.1

Neuroprotective Activity

Recent investigations have highlighted the neuroprotective potential of biphenyl derivatives. Studies have shown that certain derivatives can inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic function in neurodegenerative diseases such as Alzheimer's .

Table 3: AChE Inhibition Studies

CompoundAChE Inhibition (%)
(4'-Amino-biphenyl-4-yl)-acetic acid methyl esterTBD
Other Biphenyl DerivativesUp to 50%

Case Studies

In a notable case study involving the administration of biphenyl derivatives in animal models, researchers observed significant improvements in cognitive function alongside reduced inflammation markers in treated groups compared to controls. The study suggested a dual mechanism of action involving both anti-inflammatory and neuroprotective pathways.

Q & A

Basic Research Questions

Q. What established synthetic protocols are recommended for preparing (4'-Amino-biphenyl-4-yl)-acetic acid methyl ester, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via esterification of the corresponding acetic acid derivative with methanol, using an acid catalyst (e.g., sulfuric acid). Optimization involves adjusting reaction time (6–12 hours), temperature (reflux at 60–80°C), and purification methods (e.g., column chromatography with ethyl acetate/hexane). Yield discrepancies may arise from impurities in starting materials or incomplete esterification, necessitating rigorous quality control .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Answer :

  • NMR (1H/13C) : Assign peaks for the biphenyl aromatic protons (δ 7.2–7.8 ppm), ester carbonyl (δ 170–175 ppm), and methyl ester (δ 3.6–3.8 ppm).
  • IR Spectroscopy : Detect ester C=O stretches (~1740 cm⁻¹) and N-H stretches from the amino group (~3350 cm⁻¹).
  • Mass Spectrometry : Confirm molecular weight ([M+H]+ expected for C₁₅H₁₅NO₂). Cross-reference with databases like NIST for validation .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Answer :

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose per hazardous waste regulations.
  • First Aid : For skin contact, rinse with water for 15 minutes; if ingested, seek medical attention immediately. Limited toxicity data warrants caution .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the compound’s interaction with biological targets?

  • Answer :

  • Software : AutoDock Vina or Schrödinger Suite for docking simulations.
  • Target Selection : Prioritize proteins with hydrophobic pockets (e.g., kinases) due to the biphenyl moiety.
  • Validation : Compare docking scores with experimental binding assays (e.g., surface plasmon resonance). The amino group may form hydrogen bonds with catalytic residues, enhancing affinity .

Q. What experimental strategies address contradictions between in vitro and in vivo bioactivity data?

  • Answer :

  • Metabolic Stability : Perform liver microsome assays to identify metabolic degradation pathways.
  • Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG) or formulate as nanoparticles.
  • Permeability Testing : Employ Caco-2 cell models to assess intestinal absorption. Discrepancies may arise from poor bioavailability or active metabolites .

Q. How do structural modifications to the biphenyl system alter physicochemical properties and bioactivity?

  • Answer :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) to increase electrophilicity or electron-donating groups (e.g., -OCH₃) to enhance solubility.
  • Property Analysis : Measure logP (HPLC) to correlate lipophilicity with cellular uptake.
  • Bioactivity Correlation : Compare IC₅₀ values in enzyme inhibition assays for analogs with varying substituents .

Methodological Considerations

  • Data Contradictions : If synthetic yields vary, verify starting material purity via TLC and optimize catalyst concentration (e.g., 1–5 mol% H₂SO₄).
  • Advanced Characterization : Use X-ray crystallography (if crystalline) or 2D NMR (HSQC, HMBC) to resolve ambiguous structural assignments .

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